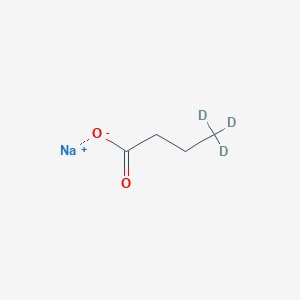

Sodium butyrate-4,4,4-D3

Description

Significance of Deuterated Short-Chain Fatty Acids in Metabolic Studies

Deuterated short-chain fatty acids, where hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable in metabolic research. uu.se Deuterium's heavier mass allows for its detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to follow the journey of the fatty acid and its metabolic byproducts with high sensitivity and specificity.

The use of deuterated SCFAs helps to:

Trace metabolic pathways: By tracking the incorporation of deuterium into various metabolites, researchers can elucidate the metabolic routes of SCFAs. nih.govresearchgate.net

Quantify metabolic fluxes: These labeled compounds allow for the measurement of the rate at which SCFAs are consumed and converted into other molecules, providing a dynamic view of metabolism.

Distinguish from endogenous pools: The deuterium label allows scientists to differentiate the administered SCFA from the body's naturally occurring (unlabeled) pool of the same compound.

Rationale for Sodium Butyrate-4,4,4-D3 in Advanced Tracing Applications

This compound is a specific isotopologue of sodium butyrate (B1204436) where the three hydrogen atoms on the terminal methyl group (carbon-4) are replaced by deuterium atoms. cymitquimica.comlgcstandards.com This specific labeling pattern offers distinct advantages for advanced tracing applications.

The rationale for its use stems from the stability of the deuterium label at the C-4 position during the initial stages of butyrate metabolism. When butyrate undergoes β-oxidation to be converted into acetyl-CoA, the deuterium atoms on the terminal carbon are retained in the resulting acetyl group. nih.govbiorxiv.org This labeled acetyl-CoA can then enter various metabolic pathways, such as the TCA cycle, allowing researchers to trace the contribution of butyrate to central carbon metabolism.

Furthermore, the use of this compound in conjunction with other isotopic tracers can help to dissect complex metabolic networks. For instance, studies have utilized it to investigate the interplay between different energy substrates and to understand how metabolic preferences may shift under various physiological or pathological conditions. nih.gov The ability to precisely track the fate of the butyrate molecule, from its entry into the cell to its incorporation into downstream metabolites, makes this compound a powerful tool in the quest to understand the intricate workings of cellular metabolism.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | CD₃CH₂CH₂COONa |

| Molecular Weight | 113.053 g/mol |

| CAS Number | 347840-05-5 |

| Appearance | White Solid |

| Isotopic Purity | Typically ≥99 atom % D |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4,4,4-trideuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for Stable Isotope Tracing with Sodium Butyrate 4,4,4 D3

Advanced Analytical Techniques for Isotopic Enrichment Detection

The detection and quantification of deuterium-labeled compounds derived from Sodium butyrate-4,4,4-D3 rely on sophisticated analytical techniques capable of differentiating molecules based on their mass and isotopic composition.

Mass Spectrometry-Based Metabolomics and Proteomics for Labeled Compounds

Mass spectrometry (MS) is a fundamental tool for analyzing deuterated molecules due to its high sensitivity and specificity. When coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the robust analysis of this compound and its metabolites in complex biological samples. plos.org The core principle involves detecting the mass shift imparted by the deuterium (B1214612) atoms. Unlabeled sodium butyrate (B1204436) has a specific molecular weight, whereas this compound is heavier by approximately 3 Daltons. This mass difference allows MS instruments to selectively identify and quantify the labeled molecules.

In metabolomics studies, researchers can trace the incorporation of the D3-label into downstream metabolites. For example, if butyrate is metabolized via β-oxidation to acetyl-CoA, the deuterium label can be tracked into molecules within the Krebs cycle or incorporated into newly synthesized fatty acids. nih.gov Using deuterated butyrate as an internal standard in GC-MS analysis allows for precise quantification of short-chain fatty acids (SCFAs) in biological matrices like fecal contents. plos.orgtdl.org The mass spectrometer can be operated in selective ion monitoring mode to specifically track the mass-to-charge ratios (m/z) corresponding to unlabeled butyrate (e.g., m/z 145) and deuterated butyrate (e.g., m/z 152). plos.orgnih.gov

In proteomics, stable isotope tracing can reveal how butyrate metabolism impacts protein modifications. It is well-established that butyrate can be a carbon source for histone acetylation. nih.govbiorxiv.org By incubating cells with labeled butyrate, researchers use high-resolution mass spectrometry to demonstrate unequivocally that the acetyl groups of histones contain atoms derived from butyrate, providing a direct metabolic link between this microbial metabolite and host epigenetics. nih.govbiorxiv.org

| Analytical Technique | Principle of Detection | Application with Labeled Butyrate | Key Findings |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Quantification of SCFAs using deuterated butyrate as an internal standard. plos.orgtdl.org | Allows for precise measurement of butyrate concentrations in complex samples like cecal contents. tdl.org |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Tracing the metabolic fate of labeled butyrate into downstream metabolites. acs.orglipidmaps.org | Enables sensitive and absolute quantification of SCFAs after chemical derivatization. acs.orglipidmaps.org |

| High-Resolution MS | Precise mass measurement to determine elemental composition. | Tracking butyrate-derived carbon atoms into histone acetyl groups. nih.govbiorxiv.org | Confirms that butyrate is a direct carbon source for epigenetic modifications in cell culture and in vivo. nih.gov |

Nuclear Magnetic Resonance Spectroscopy in Deuterium Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) MRS, offers a non-invasive method to follow the metabolic fate of deuterated substrates in real-time. nih.govnih.gov This technique, also known as Deuterium Metabolic Imaging (DMI), leverages the fact that deuterium has a very low natural abundance (approximately 0.01%), meaning there is minimal background signal in biological systems. nih.gov When a substrate like this compound is introduced, the appearance of ²H NMR signals can be directly attributed to the labeled compound and its metabolic products. nih.gov

| NMR Parameter | Description | Relevance for this compound Tracing |

| Nucleus Observed | Deuterium (²H) | The signal directly originates from the labeled butyrate and its metabolic products. |

| Natural Abundance | ~0.01% | Provides a high-contrast signal with minimal background interference from endogenous molecules. nih.gov |

| Relaxation Times (T₁) | Short | Allows for rapid and efficient image and spectra acquisition, enabling dynamic metabolic studies. nih.govamegroups.org |

| Chemical Shift | Predictable | The chemical shifts of ²H nuclei correspond to their ¹H counterparts, making metabolite identification straightforward. nih.gov |

Chromatography-Coupled Isotope Ratio Mass Spectrometry Applications

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the ratio of stable isotopes in a sample. When coupled with a gas chromatograph (GC-C-IRMS), it can determine the isotopic enrichment of specific compounds separated from a complex mixture. nih.govtandfonline.com The process involves the GC separating volatile compounds, which are then combusted (or pyrolyzed) into simple gases (like CO₂ and H₂). The IRMS then measures the isotopic ratios (e.g., ¹³C/¹²C or ²H/¹H) in these gases with extremely high precision. nih.gov

While many published applications use ¹³C-labeled SCFAs, the methodology is suitable for determining deuterium enrichment as well. nih.govtandfonline.com For analysis of this compound, the sample would be prepared, potentially through chemical derivatization to make the butyrate more volatile, and injected into the GC-C-IRMS system. nih.govtandfonline.com The instrument would measure the increase in the ²H/¹H ratio specifically in the chromatographic peak corresponding to butyrate or its metabolic products. This technique is invaluable for quantifying the incorporation of the labeled butyrate into specific metabolic pools with high accuracy. nih.gov

In Vitro Experimental Models for Mechanistic Investigations

In vitro models, including established cell lines and primary cell cultures, are essential for conducting detailed mechanistic studies on the cellular and molecular effects of butyrate. The use of this compound in these systems allows for precise tracing of its metabolic pathways, unhindered by the systemic complexities of an in vivo environment.

Application in Established Cell Lines

Sodium butyrate has been studied extensively in a variety of established cell lines, particularly in the context of cancer research. It is known to induce a range of effects including cell cycle arrest, differentiation, and apoptosis in a cell-type-specific manner. nih.govnih.govmdpi.com For example, in colon carcinoma cell lines like HT29, HCT116, and Caco-2, butyrate inhibits cell proliferation and can replace glucose as a primary carbon source for energy production and macromolecule biosynthesis. nih.govmdpi.com

Stable isotope tracing with labeled butyrate in these cell lines has been crucial for understanding its metabolic role. Studies using ¹³C-labeled butyrate in HT29 cells have shown that butyrate carbon is used for de novo fatty acid synthesis and flux through the tricarboxylic acid cycle. nih.gov Similarly, incubating Caco-2 cells with ¹³C-labeled butyrate demonstrated that the isotope label appears on acetylated histones within 30 minutes, confirming its role as a carbon source for epigenetic modifications. nih.govbiorxiv.org this compound serves as an equivalent tracer for these studies, with the analytical methods adjusted for deuterium detection. The compound can also be used to investigate the antiproliferative effects of butyrate in combination with other agents in transformed cell lines like mouse embryonic fibroblasts (mERas). mdpi.com

| Cell Line | Cell Type | Investigated Effect of Sodium Butyrate | Research Finding |

| HT29 | Human Colon Adenocarcinoma | Cell Differentiation, Metabolism | Butyrate inhibits glucose oxidation and replaces glucose as the main carbon source for biosynthesis and energy. nih.gov |

| HCT116 | Human Colon Carcinoma | Apoptosis, Cell Proliferation | Butyrate shows a strong potential for inducing apoptosis and increasing the nuclear tumor suppressor p21. mdpi.com |

| Caco-2 | Human Colon Adenocarcinoma | Histone Acetylation, Cell Growth | Butyrate-derived carbon is incorporated into histone acetyl groups; butyrate is less effective at inhibiting cell growth compared to HCT116. nih.govbiorxiv.orgmdpi.com |

| MCF7, T47D | Human Breast Cancer (ER+) | Apoptosis, Cell Cycle Arrest | Butyrate induces apoptosis associated with a persistent block of cells in the G2/M phase. nih.gov |

| MDA-MB231, BT20 | Human Breast Cancer (ER-) | Cell Growth Inhibition | Butyrate exerts a time- and dose-dependent inhibition of growth but does not induce apoptosis as strongly as in ER+ cells. nih.gov |

| mERas | Oncogene-transformed Mouse Embryonic Fibroblasts | Cytotoxicity, Apoptosis | Sodium butyrate enhances the cytotoxic and pro-apoptotic effects of the chemotherapeutic agent etoposide. mdpi.com |

Primary Cell Culture Systems for Butyrate Metabolism

While established cell lines are invaluable tools, primary cell cultures offer a model that more closely represents the in vivo state of cells. Butyrate is the principal energy source for normal colonic epithelial cells (colonocytes), and studying its metabolism in primary cultures of these cells is crucial for understanding gut health. biorxiv.org The use of this compound in primary colonocyte cultures would allow for direct measurement of its oxidation rate and its contribution to the cellular energy budget.

Furthermore, sodium butyrate is used in protocols for the directed differentiation of stem cells. For instance, it enhances the osteogenic differentiation of human mesenchymal stem cells while suppressing adipogenic differentiation. stemcell.com It is also used to promote the differentiation of embryonic stem cells into hepatocytes and definitive endoderm cells. stemcell.com Applying this compound in these primary stem cell culture systems would enable researchers to trace how butyrate metabolism is linked to the profound changes in gene expression and cell fate that occur during differentiation. This provides a powerful method for investigating the precise molecular mechanisms by which butyrate influences cellular reprogramming and maturation.

Organoid Systems in Metabolic Research

Organoid systems have emerged as a pivotal in vitro model for metabolic research, offering a three-dimensional cellular construct that closely mimics the architecture and function of native tissues. The application of this compound in intestinal organoids allows for precise tracking of butyrate metabolism within a controlled environment that recapitulates key aspects of the gut epithelium.

Intestinal organoids, derived from adult stem cells, provide a valuable platform to investigate the epithelial-intrinsic effects of butyrate. Studies have utilized these models to explore how butyrate influences cellular differentiation and signaling pathways. For instance, research has shown that butyrate can restrict the differentiation of tuft cells, specialized epithelial cells involved in type 2 immunity, by inhibiting histone deacetylase 3 (HDAC3). While these studies primarily focus on the functional outcomes of butyrate treatment, the use of deuterated butyrate enables the direct tracing of its metabolic fate within the organoid's cellular machinery.

In the context of colorectal cancer (CRC), organoids derived from patient tumors are instrumental in understanding the mechanisms behind butyrate's known anti-proliferative and pro-apoptotic effects. By incubating CRC organoids with this compound, researchers can track the incorporation of deuterium into various metabolic pools, shedding light on how butyrate metabolism is altered in cancerous versus healthy colonocytes. Transcriptomic analyses of CRC organoids treated with sodium butyrate have revealed significant enrichment in pathways related to cell adhesion, cell-cell signaling, and extracellular matrix (ECM) organization, suggesting that butyrate's influence extends beyond its role as an energy source. The use of stable isotope tracing with this compound in these systems can further elucidate the direct metabolic links to these observed changes in gene expression and cellular phenotype.

In Vivo Non-Human Animal Models for Systemic Analysis

While organoid systems offer detailed insights at the cellular and tissue level, in vivo non-human animal models are indispensable for understanding the systemic effects of butyrate and its interactions with the host organism as a whole.

Rodent Models in Butyrate-Host Interactions

Rodent models, particularly mice, are extensively used to investigate the multifaceted roles of butyrate in host physiology, including its impact on metabolism, the gut microbiome, and the immune system. The administration of this compound to mice allows for the tracing of its journey from the gut to various organs and its subsequent incorporation into different metabolic pathways.

One key area of investigation is the contribution of butyrate to host energy metabolism. Studies have shown that oral supplementation with sodium butyrate can improve metabolic disorders, such as glucose intolerance and insulin (B600854) resistance, in mice fed a high-fat diet. By using this compound, researchers can quantify the extent to which butyrate-derived carbons contribute to gluconeogenesis, lipogenesis, and the tricarboxylic acid (TCA) cycle in different tissues, such as the liver and adipose tissue. For example, a study utilizing deuterated β-hydroxybutyrate (a metabolite of butyrate) in mice demonstrated the feasibility of using 2H-MRS to monitor its cerebral metabolism and the labeling of downstream metabolites like glutamate (B1630785)/glutamine. nih.gov This highlights the potential for similar tracing studies with this compound to map its metabolic fate throughout the body.

Furthermore, the interplay between butyrate and the gut microbiota is a critical aspect of host-microbe interactions. Research has indicated that dietary butyrate can ameliorate metabolic health issues by selectively promoting the proliferation of beneficial gut bacteria. The use of deuterated butyrate in these studies can help to distinguish between the effects of exogenously supplied butyrate and the butyrate produced by the gut microbiota itself, providing a clearer picture of their respective contributions to host health.

| Research Area | Rodent Model | Key Findings with Butyrate | Potential Application of this compound |

| Metabolic Health | High-fat diet-induced obese mice | Improved glucose tolerance and insulin sensitivity. | Trace the contribution of butyrate to systemic glucose and lipid metabolism. |

| Gut Microbiome | Germ-free and conventional mice | Modulates the composition and function of the gut microbiota. | Differentiate between the metabolic impact of exogenous versus microbially-produced butyrate. |

| Inflammatory Bowel Disease | DSS-induced colitis mice | Ameliorates colonic inflammation and restores gut barrier function. | Track the utilization of butyrate by colonocytes and immune cells during inflammation. |

| Neuro-metabolism | Standard mouse models | Butyrate metabolite (BHB) crosses the blood-brain barrier. nih.gov | Quantify the contribution of butyrate to brain energy metabolism. |

Avian and Other Agricultural Animal Models in Nutritional and Gut Physiology

In the realm of agricultural science, understanding the role of butyrate in the nutrition and gut physiology of avian and other livestock species is of significant economic and practical importance. Sodium butyrate is a commonly used feed additive in poultry production due to its beneficial effects on gut health and growth performance.

Studies in broiler chickens have demonstrated that dietary supplementation with sodium butyrate can improve intestinal morphology, enhance nutrient absorption, and modulate the gut microbiota. It has been shown to increase villus height in the ileum, leading to a greater surface area for nutrient uptake. Furthermore, butyrate can exert antimicrobial effects against pathogenic bacteria while promoting the growth of beneficial microbes.

The application of this compound in these models would provide a powerful method to trace the metabolic fate of supplemented butyrate in different segments of the avian gastrointestinal tract. This would allow for a more precise understanding of how butyrate is absorbed and utilized by the intestinal epithelium and how it influences the metabolic activity of the gut microbiota. For instance, tracing studies could quantify the extent to which butyrate contributes to the energy budget of enterocytes in the jejunum versus the cecum.

In other agricultural animals, such as lactating goats, sodium butyrate has been shown to promote the liver pentose (B10789219) phosphate (B84403) pathway and fatty acid synthesis. The use of deuterated butyrate in such studies could provide quantitative data on the flux of butyrate-derived carbons into these metabolic pathways, offering a deeper understanding of its impact on milk production and composition.

| Animal Model | Research Focus | Observed Effects of Sodium Butyrate | Potential Use of this compound |

| Broiler Chickens | Gut Health and Growth | Improved intestinal morphology, enhanced nutrient absorption, modulated gut microbiota. | Trace butyrate absorption and utilization along the gastrointestinal tract; quantify its contribution to enterocyte energy metabolism. |

| Lactating Goats | Liver Metabolism | Promoted pentose phosphate pathway and fatty acid synthesis. | Quantify the flux of butyrate-derived carbons into hepatic metabolic pathways related to milk production. |

| Pigs | Post-weaning Gut Health | Alleviated intestinal inflammation and improved barrier function. | Investigate the metabolic basis of butyrate's protective effects on the intestinal epithelium during weaning stress. |

Elucidating Butyrate Metabolism and Interconversions Through Deuterium Tracing

Butyrate (B1204436) Oxidation and Acetyl-CoA Generation Pathways

Butyrate, a short-chain fatty acid primarily produced by gut microbial fermentation of dietary fiber, is a crucial energy substrate for host cells, particularly colonocytes. caymanchem.com Its catabolism begins with its entry into the mitochondria, where it undergoes oxidation to generate acetyl-CoA, a central hub in cellular metabolism.

Once inside the mitochondrial matrix, butyrate is activated to its coenzyme A (CoA) derivative, butyryl-CoA. This molecule then enters the fatty acid β-oxidation cycle. This is a four-step process that sequentially shortens the fatty acid chain, releasing acetyl-CoA in each cycle. For butyrate, this process involves a single turn of the cycle. The initial step is catalyzed by short-chain acyl-CoA dehydrogenase (SCAD). nih.gov The use of deuterium-labeled butyrate allows for the dynamic tracing of this pathway. The deuterium (B1214612) atoms on the C4 position are retained through the initial enzymatic steps, allowing for the tracking of butyrate's entry into the β-oxidation spiral and its conversion rate. Studies have shown that butyrate can positively modulate mitochondrial function by enhancing oxidative phosphorylation and β-oxidation. nih.govnih.gov The oxidation of butyrate is a significant consumer of oxygen, which helps create a hypoxic environment in the colonic lumen, favoring the growth of anaerobic butyrate-producing bacteria. nih.gov

The primary output of butyrate's mitochondrial β-oxidation is acetyl-CoA. nih.gov Isotopic labeling studies using Sodium butyrate-4,4,4-D3 or ¹³C-labeled butyrate have unequivocally demonstrated that butyrate is a significant contributor to the host's acetyl-CoA pools. researchgate.netnih.gov This butyrate-derived acetyl-CoA can then enter various metabolic pathways. Research has shown that in colon carcinoma cells, butyrate can replace glucose as the main carbon source for the tricarboxylic acid (TCA) cycle and fatty acid synthesis, directly impacting the cellular acetyl-CoA pool. nih.gov The deuterium label from this compound can be detected in molecules that use acetyl-CoA as a precursor, such as in the acetylation of histones, providing direct evidence of butyrate's contribution to these processes. nih.gov This metabolic link is crucial, as acetyl-CoA is the necessary cofactor for histone acetyltransferases (HATs), connecting gut microbial metabolism directly to host epigenetics. nih.gov

Carbon Flow to Host Macromolecules and Downstream Metabolites

The acetyl-CoA generated from butyrate oxidation is not solely destined for energy production through the TCA cycle. It also serves as a fundamental building block for the synthesis of a wide array of macromolecules and downstream metabolites.

The carbon backbone of butyrate, traced by its deuterium label, is incorporated into various lipids. nih.gov The acetyl-CoA derived from butyrate is a direct precursor for de novo fatty acid synthesis. nih.govnih.gov This process involves the sequential addition of two-carbon units from acetyl-CoA to a growing fatty acid chain. Isotope tracing studies have confirmed the flow of carbon from butyrate into newly synthesized fatty acids and, subsequently, into more complex lipids. nih.gov While butyrate can contribute to the formation of long-chain acyl-carnitines, which are involved in fatty acid oxidation, studies using ¹³C-labeled butyrate suggest its direct contribution via the "futile" fatty acid synthesis/fatty acid oxidation cycle is relatively minor. nih.gov Instead, butyrate primarily plays a role in promoting CPT1-dependent fatty acid oxidation. nih.gov

Table 1: Incorporation of Butyrate-Derived Carbon into Host Molecules This table is a representative summary based on findings from isotopic tracing studies.

| Molecule Class | Specific Molecule/Process | Evidence from Isotopic Tracing | Reference |

|---|---|---|---|

| Lipids | De novo fatty acid synthesis | Labeled carbons from butyrate are found in newly synthesized fatty acids. | nih.govnih.gov |

| Acylated Molecules | Histone Acetylation | The acetyl group on histones contains carbons derived from butyrate, demonstrating a direct metabolic link. | nih.gov |

| Energy Metabolism | Acetyl-CoA | Labeled butyrate is rapidly converted to labeled acetyl-CoA in mitochondria. | researchgate.netnih.gov |

A major fate of butyrate-derived acetyl-CoA is its entry into the tricarboxylic acid (TCA) cycle, a central pathway for cellular respiration. Acetyl-CoA condenses with oxaloacetate to form citrate, initiating the cycle. Isotopic tracing experiments using labeled butyrate have demonstrated its rapid incorporation into TCA cycle intermediates. researchgate.netresearchgate.net By measuring the mass isotopomer distribution of metabolites like citrate, α-ketoglutarate, fumarate, and malate, researchers can quantify the flux of carbon from butyrate through the TCA cycle. researchgate.netmdpi.com Deuterium metabolic imaging has also been employed to track the breakdown of deuterated substrates like acetate (B1210297) (which is structurally similar to the acetyl-CoA derived from butyrate) and their subsequent appearance in downstream metabolites such as glutamate (B1630785) and glutamine, which are directly linked to the TCA cycle. nih.govbohrium.com This provides a powerful, non-invasive method to observe alterations in TCA cycle metabolism in vivo. bohrium.com

Table 2: Tracing Butyrate's Carbon into TCA Cycle Intermediates This table illustrates the flow of labeled carbons from butyrate into the TCA cycle as observed in metabolic studies.

| TCA Cycle Intermediate | Labeling Status | Significance | Reference |

|---|---|---|---|

| Citrate/Isocitrate | Labeled | Confirms the entry of butyrate-derived acetyl-CoA into the cycle. | researchgate.netmdpi.com |

| α-Ketoglutarate | Labeled | Shows progression of the carbon skeleton through the first phase of the cycle. | researchgate.netmdpi.com |

| Fumarate | Labeled | Indicates continued flux through the TCA cycle. | mdpi.com |

| Malate | Labeled | Represents a late-stage intermediate in the cycle before regeneration of oxaloacetate. | researchgate.netmdpi.com |

| Glutamate/Glutamine | Labeled | Demonstrates the connection between the TCA cycle and amino acid metabolism. | nih.govbohrium.com |

Epigenetic Regulatory Mechanisms Investigated with Deuterated Butyrate

Histone Deacetylase Inhibition Efficacy

Sodium butyrate (B1204436) is widely recognized as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic transcriptional regulation. By inhibiting HDACs, butyrate prevents the removal of acetyl groups from histone proteins, leading to a state of hyperacetylation. This inhibition is a primary mechanism through which butyrate exerts its profound effects on chromatin structure and function. The action of butyrate as an HDAC inhibitor (HDACi) alters the balance of histone acetylation, favoring a more open and transcriptionally permissive chromatin state.

A direct consequence of HDAC inhibition by butyrate is the increased acetylation of core histone proteins, particularly histones H3 and H4. plos.org Research has shown that butyrate treatment leads to a significant accumulation of acetylated histones in various cell types. For instance, studies in European sea bass demonstrated that dietary butyrate supplementation resulted in a twofold increase in the acetylation level of histone H4 at lysine (B10760008) 8 (H4K8). plos.orgnih.gov In other models, butyrate-induced hyperacetylation has been observed at multiple lysine residues on the N-terminal tails of both H3 and H4, which are key sites for epigenetic regulation. plos.org This alteration in histone marks disrupts the electrostatic interactions between histones and DNA, relaxing the chromatin structure. researchgate.net

| Histone | Specific Lysine Residue(s) | Observed Effect of Butyrate |

| Histone H3 | K9, K14, K18, K23, K27 | Increased Acetylation |

| Histone H4 | K5, K8, K12, K16 | Increased Acetylation |

This table summarizes common histone acetylation sites affected by butyrate-induced HDAC inhibition.

The changes in histone acetylation patterns induced by butyrate have a significant, though selective, impact on gene expression. While it causes global histone hyperacetylation, this does not lead to a wholesale activation of all genes. Instead, it alters the expression of a specific subset of genes, estimated to be around 2% of the mammalian genome. The regulation is promoter-specific and can result in either the induction or repression of gene transcription. For example, butyrate has been shown to upregulate genes involved in cell cycle arrest (e.g., p21), differentiation, and apoptosis, while downregulating genes that promote cell proliferation. researchgate.net In bovine kidney epithelial cells, butyrate was found to significantly regulate 450 genes, with a majority being repressed and associated with cell cycle control.

Histone Butyrylation and Other Post-Translational Modifications

Beyond its role in promoting acetylation via HDAC inhibition, butyrate can be used to directly modify histones through a process called histone butyrylation. This post-translational modification (PTM) involves the covalent attachment of a butyryl group from butyryl-CoA to the epsilon-amino group of a lysine residue. nih.govnih.gov Histone butyrylation is an evolutionarily conserved PTM found on histones H3 and H4. nih.gov

Research in the mouse intestine has shown that histone butyrylation is regulated by the gut microbiota and the availability of butyrate. nih.gov It is associated with active gene regulatory elements and correlates with gene expression levels. nih.govbiorxiv.org Like acetylation, butyrylation neutralizes the positive charge of lysine, but the bulkier butyryl group can have distinct downstream effects. For example, histone butyrylation can compete with acetylation at the same lysine residues, such as H4K5 and H4K8. nih.gov This competition can dynamically regulate the binding of "reader" proteins, like the bromodomain-containing protein Brdt, which recognizes acetylated but not butyrylated lysine, thereby providing a more complex layer of transcriptional control. nih.govnih.gov

| Feature | Histone Acetylation | Histone Butyrylation |

| Source Molecule | Acetyl-CoA | Butyryl-CoA |

| Modification | Addition of an acetyl group | Addition of a butyryl group |

| Key Histones | H3, H4 | H3, H4 |

| Effect on Charge | Neutralizes positive charge of lysine | Neutralizes positive charge of lysine |

| Association | Generally with transcriptionally active chromatin | Associated with active gene regulatory elements |

| Crosstalk | Can compete with butyrylation for the same lysine residues | Competes with acetylation; can block binding of some acetyl-lysine "reader" proteins |

Crosstalk Between Epigenetic Marks and Metabolic Status

The use of stable isotope-labeled butyrate, such as Sodium butyrate-4,4,4-D3, has been pivotal in demonstrating the direct link between metabolic substrate availability and the epigenetic landscape. nih.gov Stable isotope tracing experiments have unequivocally shown that butyrate is not only an external signaling molecule (an HDAC inhibitor) but is also metabolized within the cell and serves as a carbon source for the synthesis of acetyl-CoA. nih.gov This newly synthesized acetyl-CoA is then used by histone acetyltransferases (HATs) to acetylate histones.

This metabolic link provides a mechanism where the activity of the gut microbiota, which produces butyrate through fiber fermentation, directly fuels the epigenetic machinery of host intestinal cells. nih.gov Tracing studies using 13C-labeled butyrate in cell culture and 13C-labeled fiber in vivo have confirmed that carbon atoms from butyrate are incorporated into the acetyl groups on histones. nih.gov This finding establishes a metabolic bridge connecting the gut microbiome to host histone acetylation, demonstrating that the epigenetic state of a cell is intrinsically linked to its metabolic status. Therefore, a lack of microbial-derived butyrate can lead to reduced histone acetylation not only through decreased HDAC inhibition but also through a diminished supply of the fundamental building blocks for the modification itself. nih.gov

Research on this compound in Cellular Signaling and Receptor Activation through Deuterium (B1214612) Tracing Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no specific information available regarding the use of the chemical compound "this compound" for deuterium tracing to investigate its role in cellular signaling and receptor activation. While extensive research has been conducted on the broader effects of sodium butyrate on various cellular pathways, the application of this specific deuterated isotope for tracing its metabolic fate and interaction with key signaling molecules, as outlined in the requested article structure, is not documented in the accessible scientific literature.

Sodium butyrate, a short-chain fatty acid, is well-recognized for its role as a histone deacetylase inhibitor and its ability to influence a multitude of cellular processes. Scientific studies have explored its interactions with G-protein coupled receptors, modulation of key signaling pathways, and its effects on gene expression. However, the specific use of this compound as a tool for deuterium tracing in these contexts has not been the subject of published research.

Deuterium tracing is a powerful technique that utilizes stable isotopes to follow the metabolic journey of a compound within a biological system. This methodology allows researchers to track how a molecule is absorbed, distributed, metabolized, and utilized by cells, providing valuable insights into its mechanisms of action. The absence of studies employing this compound for this purpose means that there is no data to report on its specific ligand interactions, receptor engagement, or modulation of the signaling pathways as requested.

Therefore, it is not possible to generate an article that is solely focused on "this compound" and its role in cellular signaling via deuterium tracing, as per the specific and detailed outline provided. The foundational research required to create such an article does not appear to have been conducted or, if it has, is not available in the public domain.

While the broader roles of sodium butyrate in the following pathways have been studied, the specific tracing with this compound has not been documented:

Role of Butyrate in Cellular Signaling and Receptor Activation Via Deuterium Tracing

Estrogen Receptor Alpha (ERα) Activation Mechanisms

Future research may utilize Sodium butyrate-4,4,4-D3 to explore these intricate cellular mechanisms, which would then provide the necessary data to address the specified topics. Until such research is published, a detailed and scientifically accurate article on this specific subject cannot be produced.

Immunomodulatory and Anti Inflammatory Actions of Butyrate in Non Human Models

Regulation of Immune Cell Differentiation and Function

Butyrate (B1204436) exerts a profound influence on both the innate and adaptive immune systems by directly and indirectly modulating the development and activity of various immune cell populations.

One of the most well-documented immunomodulatory effects of butyrate is its ability to promote the differentiation and expansion of T regulatory cells (Tregs), a critical subset of T cells that maintain immune homeostasis and suppress excessive inflammatory responses.

In various murine models, butyrate has been shown to enhance the generation of extrathymic or peripheral Tregs (pTregs). This effect is largely attributed to its function as an HDAC inhibitor. By inhibiting HDACs, butyrate increases the acetylation of histones at the Foxp3 gene locus, the master transcription factor for Tregs, thereby promoting its expression and stabilizing the Treg phenotype. Studies using in-vitro and in-vivo murine models have demonstrated that butyrate can boost pTreg generation by acting directly on naïve T cells, an effect that is dependent on the presence of Transforming Growth Factor-beta (TGF-β). Oral administration of butyrate to wild-type mice led to an expansion of Tregs specifically in the colonic lamina propria. This suggests a crucial role for butyrate in maintaining mucosal tolerance. The concentration of butyrate appears to be a critical factor; lower concentrations (0.1-0.5 mM) have been found to facilitate Treg differentiation, whereas higher concentrations (1 mM) may induce the expression of pro-inflammatory factors in T cells.

| Model System | Key Findings | Primary Mechanism | Reference |

|---|---|---|---|

| Murine Model (Wild-Type Mice) | Oral butyrate administration increased the frequency of Foxp3+ Tregs in the colonic lamina propria. | HDAC inhibition, enhancement of Foxp3 expression. | |

| Murine T-cell Induced Colitis Model | Butyrate supplementation promoted Treg differentiation in a TGFβ-dependent manner, ameliorating colitis. | TGFβ-dependent induction of Foxp3. | |

| In Vitro Murine Naïve CD4+ T cells | Lower concentrations of butyrate facilitated Treg differentiation, while higher concentrations suppressed it. | Dose-dependent effects on Foxp3 expression. | |

| Experimental Autoimmune Myasthenia Gravis (EAMG) Mouse Model | Butyrate treatment increased Treg cell numbers. | mTOR pathway inhibition and autophagy activation. |

Beyond its effects on Tregs, butyrate modulates a wide spectrum of immune cells.

Dendritic Cells (DCs): Butyrate influences the differentiation and maturation of DCs, which are pivotal in bridging innate and adaptive immunity. In-vitro studies on murine monocyte-derived DCs have shown that butyrate induces an immunosuppressive or tolerogenic phenotype. This is characterized by reduced expression of co-stimulatory surface markers such as CD80, CD83, and MHC class II molecules, leading to a diminished capacity to stimulate T cell proliferation. Butyrate can also instruct DCs to secrete factors that support Treg induction.

Macrophages: Butyrate demonstrates the ability to polarize macrophage responses. It can suppress the classical M1 pro-inflammatory macrophage phenotype while promoting the alternative M2 anti-inflammatory phenotype. In murine macrophage cell lines (RAW264.7) and primary peritoneal macrophages, butyrate treatment resulted in decreased production of pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS). Furthermore, butyrate can drive the differentiation of monocytes into macrophages with enhanced bactericidal capabilities without a concurrent rise in pro-inflammatory cytokine output.

Neutrophils: In murine models of colitis, butyrate has been shown to reduce the recruitment of neutrophils to the site of inflammation. In-vitro studies using neutrophils isolated from inflammatory bowel disease patients confirmed that butyrate suppresses neutrophil migration and the formation of neutrophil extracellular traps (NETs). It also inhibits the production of pro-inflammatory cytokines by these cells.

B Cells: Butyrate influences B cell function through epigenetic modifications. It has been reported to enhance class-switch DNA recombination and promote the generation of IL-10-producing regulatory B cells (B10 cells). In murine models, butyrate has also been associated with an increase in IgA-secreting plasma cells in the intestine, which is crucial for mucosal immunity.

Other Immune Cells: Butyrate's influence extends to other immune cell types. It can induce apoptosis in eosinophils, a process mediated by HDAC inhibition, which is relevant in models of allergic inflammation. In the context of innate lymphoid cells (ILCs), butyrate specifically reduces the secretion of IL-5 and IL-13 from type 2 ILCs (ILC2s) in murine models of allergic lung inflammation. It can also directly modulate gene expression in CD8+ cytotoxic T lymphocytes, enhancing their memory potential.

| Immune Cell Subset | Observed Effect | Model System | Reference |

|---|---|---|---|

| Dendritic Cells (DCs) | Induces immunosuppressive phenotype; reduces expression of co-stimulatory molecules. | Murine monocyte-derived DCs. | |

| Macrophages | Suppresses M1 (pro-inflammatory) and promotes M2 (anti-inflammatory) phenotype; enhances bactericidal function. | Murine macrophage cell lines and primary macrophages. | |

| Neutrophils | Reduces recruitment, migration, and NET formation; inhibits pro-inflammatory cytokine production. | Murine colitis models. | |

| B Cells | Promotes IL-10-producing B10 cells; increases IgA-secreting plasma cells. | Murine models. | |

| Innate Lymphoid Cells (ILC2s) | Reduces secretion of IL-5 and IL-13. | Murine allergic lung inflammation models. | |

| Eosinophils | Induces apoptosis via HDAC inhibition. | Human eosinophils from allergic donors (ex vivo). |

Cytokine and Chemokine Profile Modulation

A key component of butyrate's anti-inflammatory action is its ability to recalibrate the balance of signaling molecules that orchestrate the immune response. Butyrate consistently suppresses the production of pro-inflammatory cytokines while in many cases promoting anti-inflammatory ones.

In numerous non-human models, including murine macrophage cell lines and animal models of colitis and high-fat diet-induced inflammation, butyrate has been shown to significantly inhibit the expression and secretion of major pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12. This suppression is often mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. Conversely, butyrate can enhance the production of the key anti-inflammatory cytokine IL-10.

Butyrate also modulates the expression of chemokines, which are responsible for recruiting immune cells to sites of inflammation. In a murine colitis model, butyrate treatment inhibited the production of chemokines such as CCL3, CCL4, and CXCL1. Similarly, in mice fed a high-fat diet, butyrate supplementation reduced the hepatic expression of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).

| Cytokine/Chemokine | Effect | Model System | Reference |

|---|---|---|---|

| TNF-α | Downregulation | Murine macrophages, TNBS-induced colitis model, Porcine alveolar macrophages. | |

| IL-6 | Downregulation | Murine macrophages, High-fat diet-fed mice, TNBS-induced colitis model. | |

| IL-1β | Downregulation | High-fat diet-fed mice. | |

| IL-12 | Downregulation | Murine macrophages. | |

| IFN-γ | Downregulation (in inflammatory context) | Human NK cells (ex vivo). | |

| IL-10 | Upregulation | Murine models, Rat colitis model. | |

| MCP-1/CCL2 | Downregulation | High-fat diet-fed mice. | |

| CCL3, CCL4, CXCL1 | Downregulation | Neutrophils from IBD patients (ex vivo). |

Influence on Inflammatory Processes in Experimental Disease Models (Non-Human)

The immunomodulatory effects of butyrate translate into tangible therapeutic benefits in a range of non-human experimental models of inflammatory diseases.

Inflammatory Bowel Disease (IBD): In widely used rodent models of colitis, such as those induced by dextran sulfate sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS), butyrate administration consistently ameliorates disease severity. It achieves this by reducing mucosal inflammation, inhibiting the infiltration of neutrophils, suppressing pro-inflammatory cytokine production (TNF-α, IL-6), and restoring the balance between Th17 and Treg cells.

Allergic Airway Inflammation: In a murine model of ovalbumin-induced allergic asthma, oral administration of butyrate was found to attenuate key features of the disease, including airway hyperresponsiveness, eosinophilic infiltration into the lungs, and the local expansion of Tregs. Its mechanism in this context also involves suppressing ILC2 function.

Metabolic Inflammation: In mouse models of diet-induced obesity and inflammation, supplementation with butyrate has been shown to reduce systemic and tissue-specific inflammation. In high-fat diet-fed mice, butyrate inhibited the expression of pro-inflammatory cytokines in the liver and adipose tissue and beneficially modulated the gut microbiota by decreasing endotoxin-producing bacteria.

Autoimmune Conditions: The ability of butyrate to promote Treg differentiation suggests its potential in autoimmune diseases. Studies in models of autoimmune arthritis and experimental autoimmune myasthenia gravis (EAMG) in mice indicate that butyrate can increase Treg populations, which is associated with reduced disease severity.

| Disease Model | Animal | Key Anti-Inflammatory Outcomes | Reference |

|---|---|---|---|

| DSS- and TNBS-Induced Colitis (IBD) | Mouse, Rat | Reduced mucosal inflammation, decreased neutrophil recruitment, suppressed pro-inflammatory cytokines, restored Th17/Treg balance. | |

| Allergic Asthma (Ovalbumin-Induced) | Mouse | Attenuated airway hyperresponsiveness, reduced eosinophil infiltration, increased lung Tregs, suppressed ILC2 cytokine secretion. | |

| High-Fat Diet-Induced Inflammation | Mouse | Inhibited pro-inflammatory cytokine expression in liver and adipose tissue, reduced serum endotoxin levels. | |

| Autoimmune Arthritis | Mouse | Promoted development of T regulatory follicular cells, suggesting a role in controlling autoimmunity. | |

| Experimental Autoimmune Myasthenia Gravis (EAMG) | Mouse | Increased Treg cell numbers and reduced pathogenic T and B cell populations. |

Impact on Gastrointestinal Homeostasis and Physiology in Non Human Models

Influence on Gut Microbiota Composition and Metabolic Activity

Butyrate (B1204436) is a key short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers. It serves not only as a primary energy source for colonocytes but also as a critical signaling molecule that shapes the microbial community and its metabolic output.

The production of butyrate is a cornerstone of the metabolic activity within the colon, arising from the microbial breakdown of complex carbohydrates that are indigestible by the host. miami.edu This process is highly dependent on the composition of the gut microbiota and the availability of specific dietary substrates, such as resistant starch. frontiersin.org Butyrate is synthesized via several microbial pathways, with the butyryl-CoA:acetate (B1210297) CoA-transferase route being predominant in the human gut ecosystem. nih.govmdpi.com

Key butyrate-producing bacteria belong primarily to the phylum Firmicutes, including species from the genera Faecalibacterium, Roseburia, and Eubacterium. mdpi.com The dynamics of fermentation are complex; for instance, the ability to degrade resistant starch is limited to a few microbial species, which are not themselves major butyrate producers. frontiersin.org This necessitates a cooperative metabolic environment where primary degraders break down complex fibers into simpler substrates that can then be utilized by butyrate-producing bacteria. frontiersin.org Studies in non-human primate models have shown that despite dietary shifts over evolutionary timescales, the genetic potential for butyrate production within the gut microbiome has remained resilient, highlighting its fundamental importance. nih.govwustl.edu

Metabolic cross-feeding is a vital interaction within the gut microbiota that sustains the production of butyrate. nih.gov Many butyrogenic bacteria are unable to directly metabolize complex polysaccharides. Instead, they rely on the metabolic byproducts of other bacteria. For example, Bifidobacterium species ferment dietary fibers to produce acetate and lactate (B86563). researchgate.net These molecules are then utilized by bacteria like Faecalibacterium prausnitzii and Eubacterium rectale as substrates to synthesize butyrate. nih.govresearchgate.net This syntrophic relationship explains the observed bifidogenic and butyrogenic effects of certain dietary fibers. researchgate.net

The use of stable isotope tracers, such as 13C-labeled butyrate, has been instrumental in confirming these metabolic links in vivo. nih.gov These studies demonstrate that carbon from butyrate is incorporated into host cellular components, including acetyl-CoA, which is a necessary cofactor for histone acetylation in intestinal epithelial cells. nih.gov This illustrates a direct metabolic bridge where microbial fermentation of dietary fiber provides essential precursors that influence host cell epigenetics and energy metabolism. nih.gov

| Aspect | Key Findings in Non-Human Models | Primary Microbial Players Involved |

|---|---|---|

| Microbial Fermentation | Butyrate is produced from dietary fiber fermentation, particularly resistant starch. miami.edufrontiersin.org The genetic capacity for butyrate production is conserved across primate evolution. nih.govwustl.edu | Faecalibacterium, Roseburia, Eubacterium, Clostridium nih.govmdpi.com |

| Metabolite Cross-Feeding | Acetate and lactate produced by primary fermenters (Bifidobacterium) are converted to butyrate by butyrogenic bacteria. nih.govresearchgate.net | Bifidobacterium, Faecalibacterium prausnitzii, Eubacterium rectale nih.govresearchgate.net |

| Host-Microbe Metabolic Link | Stable isotope tracing shows carbon from butyrate is used by host colonocytes for energy (via acetyl-CoA) and epigenetic modifications. nih.gov | N/A (Host-Microbe Interaction) |

Intestinal Epithelial Cell Integrity and Barrier Function Enhancement

The intestinal epithelium forms a critical barrier that separates the host from the luminal environment. Butyrate plays an essential role in maintaining the integrity and function of this barrier. mdpi.commdpi.com

Butyrate strengthens the intestinal barrier by modulating the expression and assembly of tight junction proteins, which seal the paracellular space between epithelial cells. nih.govnih.gov Studies in various non-human models, including cell lines and animal models, have consistently shown that butyrate upregulates the expression of key tight junction proteins such as claudins, occludin, and zona occludens-1 (ZO-1). plos.orgresearchgate.net For instance, research has demonstrated that sodium butyrate enhances the intestinal barrier by increasing the transcription of Claudin-1. nih.govresearchgate.net This effect helps to decrease intestinal permeability, thereby preventing the translocation of harmful luminal substances like endotoxins into the bloodstream. plos.orgnih.gov

| Mechanism of Action | Specific Effects Observed in Non-Human Models | Key Proteins/Factors Modulated |

|---|---|---|

| Upregulation of Tight Junctions | Increased transepithelial electrical resistance (TEER) and decreased paracellular permeability in cell monolayer models. nih.govplos.org Alleviation of intestinal mucosal tissue damage in peritonitis mouse models. nih.gov | Claudin-1, Claudin-3, Claudin-4, Occludin, ZO-1 nih.govplos.orgresearchgate.net |

| Energy Provision for Colonocytes | Serves as the main fuel source, supporting epithelial cell health and turnover. mdpi.commdpi.com | Metabolic enzymes involved in β-oxidation nih.gov |

| Stimulation of Mucin Production | Increased expression of MUC2, the primary mucin glycoprotein (B1211001) in the colon. frontiersin.org | MUC2 frontiersin.org |

| Modulation of Signaling Pathways | Activation of AMP-activated protein kinase (AMPK), which facilitates tight junction assembly. nih.gov | AMPK, Akt/mTOR pathway nih.govplos.org |

Gut-Associated Immune System Modulation in the Context of Intestinal Homeostasis

Butyrate is a potent immunomodulatory molecule that plays a pivotal role in maintaining immune homeostasis within the gut-associated lymphoid tissue (GALT). Its anti-inflammatory properties are well-documented in numerous non-human models. nih.govresearchgate.net

One of the primary mechanisms by which butyrate regulates the immune system is through the inhibition of histone deacetylases (HDACs). nih.gov This epigenetic modification leads to changes in gene expression that suppress inflammatory pathways. Butyrate has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, resulting in decreased production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.comnih.gov

Simultaneously, butyrate promotes an anti-inflammatory and tolerogenic environment by inducing the differentiation of regulatory T cells (Tregs). researchgate.net Tregs are crucial for suppressing excessive immune responses in the gut and maintaining tolerance to commensal bacteria and dietary antigens. Butyrate enhances the generation of Tregs and stimulates the production of the anti-inflammatory cytokine IL-10. mdpi.comresearchgate.net It also influences the function of other immune cells, including macrophages and dendritic cells, steering them towards a less inflammatory phenotype. nih.govnubioage.com This comprehensive modulation of the gut's immune system is essential for preventing chronic inflammatory conditions. mdpi.com

| Immune Cell/Pathway | Effect of Butyrate in Non-Human Models | Mediating Factors |

|---|---|---|

| Regulatory T cells (Tregs) | Promotes differentiation and proliferation. researchgate.net | HDAC inhibition, IL-10 production mdpi.comresearchgate.net |

| Pro-inflammatory Cytokines | Inhibits production. nih.gov | NF-κB inhibition mdpi.com |

| Anti-inflammatory Cytokines | Induces production. mdpi.comresearchgate.net | IL-10, TGF-β nih.gov |

| Macrophages & Dendritic Cells | Promotes an anti-inflammatory, tolerogenic phenotype. nih.govnubioage.com | GPR109a activation mdpi.com |

Future Research Directions and Advanced Applications of Sodium Butyrate 4,4,4 D3

Integrated Omics Approaches for Comprehensive Mechanistic Insight (Metabolomics, Epigenomics, Proteomics)

Integrated omics approaches are crucial for building a holistic picture of the systemic effects of Sodium Butyrate-4,4,4-D3. By combining metabolomics, epigenomics, and proteomics, researchers can trace the journey of the deuterated label from metabolic conversion to its influence on gene expression and protein function.

Metabolomics: Stable isotope-based dynamic metabolic profiling is a powerful technique to elucidate the cellular processing of butyrate (B1204436). nih.gov The deuterium (B1214612) label in this compound enables its distinction from endogenous butyrate, allowing for precise flux analysis. Studies using ¹³C-labeled butyrate have shown that it can replace glucose as a primary carbon source for the tricarboxylic acid (TCA) cycle and de novo fatty acid synthesis in cancer cells. nih.gov Similar metabolomic studies with D3-butyrate could quantify its contribution to the acetyl-CoA pool and track its conversion into other key metabolites like β-hydroxybutyrate. nih.gov For instance, in lactating goats, sodium butyrate supplementation has been shown to enhance the liver pentose (B10789219) phosphate (B84403) pathway and fatty acid synthesis. nih.govnih.gov Using a deuterated tracer in such models would allow for the precise quantification of how much of the supplemented butyrate contributes to these pathways.

Epigenomics: Butyrate is a well-established histone deacetylase (HDAC) inhibitor, a role that links its metabolic function to epigenetic regulation of gene expression. d-nb.infonih.govresearchgate.net The inhibition of HDACs by butyrate leads to hyperacetylation of histones, which can alter chromatin structure and gene transcription. nih.govnih.gov Future studies could use this compound to investigate the directness of this effect. By tracing the deuterium label, it may be possible to determine if butyrate-derived acetyl groups are directly used for histone acetylation. In juvenile zebrafish, butyrate supplementation was found to decrease the expression of genes associated with histone modification. nih.govwur.nl An integrated approach in a similar model using D3-butyrate could correlate the metabolic flux of the tracer with specific changes in the histone code and the transcriptome, providing a direct link between butyrate metabolism and epigenetic reprogramming.

Proteomics: The downstream effects of butyrate's metabolic and epigenetic actions are reflected in the proteome. Proteomic analyses have revealed that sodium butyrate treatment can alter the expression of key proteins involved in cell proliferation and differentiation, such as the perturbation of the HSP90 multichaperone complex in leukemia cells. nih.gov By using this compound in cell culture or animal models, researchers can employ Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-style quantitative proteomics. This would allow for the precise measurement of changes in protein expression and post-translational modifications that occur as a direct consequence of butyrate administration, linking metabolic fate with functional protein outputs.

Table 1: Summary of Findings from Omics Studies on Sodium Butyrate

| Omics Approach | Model System | Key Research Findings |

|---|---|---|

| Metabolomics | HT29 Colon Carcinoma Cells | Butyrate replaces glucose as the main carbon source for energy production and macromolecule biosynthesis, inhibiting glucose oxidation and nucleic acid ribose synthesis. nih.gov |

| Metabolomics | Lactating Goats | Sodium butyrate supplementation activates the liver pentose phosphate pathway and enhances de novo fatty acid synthesis. nih.govnih.gov |

| Transcriptomics | Juvenile Zebrafish | Butyrate supplementation increased the expression of genes related to immune and inflammatory responses but decreased expression of genes for histone modification and mitotic processes. nih.govwur.nl |

| Epigenomics | European Sea Bass | Dietary butyrate led to a significant increase in the acetylation level of histone H3 in the liver, impacting the expression of genes related to epigenetic regulatory mechanisms. nih.gov |

| Proteomics | K562 Leukemia Cells | Sodium butyrate treatment suppressed cell proliferation by altering the expression of proteins like HSP90 and HSP70, leading to the attenuation of the BCR-ABL oncoprotein. nih.gov |

Spatiotemporal Resolution of Butyrate Metabolism and Action

A significant challenge in understanding butyrate's function is tracking its distribution and metabolic activity in real-time within complex biological systems. This compound is an ideal tool for addressing this challenge through advanced imaging techniques.

Deuterium magnetic resonance spectroscopic imaging (dMRSI) is an emerging non-invasive technique that can visualize the metabolic fate of deuterium-labeled compounds in vivo. biorxiv.org This method leverages the rapid relaxation of the deuterium nucleus to enable faster imaging scans. biorxiv.org By administering this compound, researchers could use dMRSI to map its uptake and conversion in specific organs and tissues. For example, a study using deuterated β-hydroxybutyrate ( nih.govnih.govnih.govnih.gov-²H₄-BHB) successfully monitored its oxidative metabolism in the mouse brain, tracking the label's incorporation into glutamate (B1630785)/glutamine (Glx) over time. nih.gov This provided a rate constant for Glx turnover and demonstrated the feasibility of measuring neurometabolic fluxes. nih.gov

This same methodology could be applied to this compound to:

Visualize organ-specific uptake: Quantify the distribution of butyrate to the colon, liver, brain, and other peripheral tissues.

Track metabolic pathways in real-time: Monitor the conversion of butyrate into acetyl-CoA and its subsequent entry into the TCA cycle by observing the appearance of deuterium in downstream metabolites like glutamate and glutamine. nih.gov

Assess metabolic activity in disease states: Compare the spatiotemporal metabolic profile of butyrate in healthy versus diseased tissues, such as in tumors or inflamed intestinal regions, to understand how its metabolism is altered. biorxiv.org

This approach would provide an unprecedented view of butyrate's pharmacokinetics and pharmacodynamics, revealing where it acts, how quickly its effects manifest, and how its metabolic processing contributes to its therapeutic or physiological outcomes.

Development of Novel Deuterated Butyrate-Based Mechanistic Probes

Beyond its use as a metabolic tracer, this compound can serve as a foundational molecule for the development of more sophisticated chemical probes. These probes can be designed to investigate specific molecular interactions and enzymatic activities with high precision.

One promising direction is the creation of bioorthogonal pro-metabolites. nih.gov These are chemically modified versions of butyrate that, after cellular uptake and metabolic activation to their coenzyme A (CoA) thioesters, can be used to label target proteins. nih.gov By incorporating a deuterium label into such a probe, researchers could use techniques like mass spectrometry to identify proteins that are "butyrylated" or otherwise acylated by butyrate-derived metabolites. nih.gov

Another advanced application involves using the deuterium label as a reporter for stimulated Raman scattering (SRS) microscopy. Deuterium and alkyne tags are small, non-perturbative Raman probes that can be used to visualize the distribution of small molecules within cells and tissues. acs.org A deuterated butyrate probe could be used to image its uptake and localization in subcellular compartments, such as mitochondria or the nucleus, providing high-resolution spatial information about where butyrate exerts its effects. acs.org

The development of such probes would enable researchers to:

Identify novel protein targets of butyrate-derived post-translational modifications.

Characterize the enzymatic machinery (e.g., lysine (B10760008) acetyltransferases) responsible for these modifications. nih.gov

Visualize the subcellular localization of butyrate and its immediate metabolites in living cells.

These advanced chemical tools will be instrumental in moving beyond correlational studies to establish direct causal links between butyrate metabolism and its downstream cellular functions.

Preclinical Investigations in Disease Pathogenesis (Non-Human Models)

The application of this compound in preclinical, non-human models of disease offers a powerful strategy to dissect its therapeutic mechanisms. While numerous studies have demonstrated the benefits of non-labeled sodium butyrate in various animal models, the use of a deuterated tracer can provide more definitive insights into its metabolic contribution to these effects. nih.gov

In models of inflammatory bowel disease (IBD), for example, butyrate is known to be a critical energy source for colonocytes and to have anti-inflammatory properties. mdpi.comnih.gov Using this compound in a mouse model of colitis would allow researchers to quantify the extent to which exogenous butyrate is utilized by inflamed epithelial cells, whether it alters local metabolic profiles, and how it influences immune cell function.

In cancer research, butyrate has been shown to inhibit the growth of tumor cells. nih.govresearchgate.netusda.gov Studies have indicated that butyrate mitigates the Warburg effect by increasing the influx of glucose-derived carbon into the TCA cycle. researchgate.net By using D3-butyrate in xenograft models, it would be possible to trace its metabolic fate within the tumor microenvironment. This could answer key questions, such as whether tumor cells directly metabolize butyrate for energy or if its primary effect is epigenetic, leading to the upregulation of tumor suppressor genes. nih.gov

Table 2: Selected Preclinical Investigations of Sodium Butyrate in Non-Human Models

| Disease/Condition Model | Animal Model | Key Research Findings |

|---|---|---|

| Obesity & Insulin (B600854) Resistance | Mice (C57BL/6J) | Sodium butyrate modulated skeletal muscle mitochondrial adaptation, leading to a lean, insulin-sensitive phenotype in mice on a high-fat diet. nih.gov |

| Salmonella Colitis | Mice | Butyrate, in combination with active vitamin D3, exerted synergistic anti-inflammatory and defensive functions, reducing inflammation and pathogen invasion. mdpi.com |

| Gut Inflammation | Zebrafish (Juvenile) | Sodium butyrate supplementation altered gut microbiota and increased the expression of genes associated with immune and inflammatory responses. nih.govwur.nl |

| Subacute Ruminal Acidosis | Goats (Lactating) | Dietary sodium butyrate enhanced liver metabolism, specifically the pentose phosphate pathway and fatty acid synthesis. nih.gov |

| Intestinal Health | Poultry (Broilers) | Sodium butyrate supplementation improved gut development, controlled enteric pathogens, and reduced inflammation, serving as a potential alternative to in-feed antibiotics. nih.govresearchgate.net |

| Cardiac Fibrosis | Rats (Cardiac Fibroblasts) | Sodium butyrate inhibited the transdifferentiation of cardiac fibroblasts into myofibroblasts, a key process in pathological cardiac remodeling. nih.gov |

By integrating this compound into these established preclinical models, researchers can gain a more granular and dynamic understanding of how it influences disease pathogenesis, paving the way for more targeted and effective therapeutic strategies.

Q & A

Q. How is Sodium butyrate-4,4,4-D3 utilized in metabolic flux analysis (MFA) studies?

this compound serves as a stable isotope tracer to quantify short-chain fatty acid (SCFA) dynamics in microbial and mammalian systems. Researchers administer the compound in cell cultures or animal models and track deuterium incorporation using liquid chromatography-mass spectrometry (LC-MS). This allows precise measurement of butyrate turnover rates, microbial cross-feeding, and host metabolic utilization. For example, in gut microbiome studies, isotopically labeled butyrate helps distinguish host-derived vs. microbial-derived metabolites .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

LC-MS/MS coupled with deuterated internal standards (e.g., butyric acid-4,4,4-d3) is the gold standard. Key steps include:

- Derivatization with agents like AMP+ to enhance ionization efficiency.

- Calibration curves (0.05–0.4 ppm) spiked with internal standards to account for matrix effects.

- Monitoring m/z 255.15 (unlabeled butyrate) and m/z 258.17 (deuterated form) with retention time alignment (6.2 min) .

Q. What synthetic routes are available for preparing this compound with high isotopic purity?

Two primary methods are documented:

- Route 1 : Oxidation of deuterated 1-butanol-D3 (CD3CH2CH2CH2OH) using CrO3 or enzymatic catalysts.

- Route 2 : Grignard reaction of deuterated ethyl bromide (CD3CH2Br) with acetic acid, followed by saponification . Post-synthesis, isotopic purity (>98 atom% D) is verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in data from this compound studies involving microbial consortia?

Discrepancies in butyrate utilization (e.g., variable current output in microbial electrolysis cells) may arise from species-specific metabolic pathways. For instance, G. toluenoxydans dominates in high-efficiency reactors (74.58% abundance) but is absent in low-efficiency systems. Mitigation strategies include:

Q. What experimental design considerations are critical for studying this compound in immune modulation?

this compound synergizes with compounds like vitamin D3 to enhance anti-inflammatory responses (e.g., reducing colitis severity). Key design factors include:

Q. How does isotopic impurity in this compound impact epigenetic studies (e.g., HDAC inhibition)?

Non-deuterated contaminants can confound histone deacetylase (HDAC) inhibition assays due to structural similarity. Solutions include:

- Pre-screening batches via NMR to ensure <2% unlabeled butyrate.

- Parallel experiments with unlabeled sodium butyrate as a negative control.

- Validating HDAC activity using fluorometric assays (e.g., Fluor-de-Lys®) .

Methodological Challenges & Solutions

Q. What are the limitations of using this compound in in vivo tracer studies?

- Deuterium exchange : Labile deuterium in aqueous environments may dilute the isotopic signal. Use shorter experimental timelines (<24 hr) and colder storage conditions.

- Microbial interference : Gut microbiota can metabolize deuterated butyrate into unlabeled metabolites. Fecal microbiota transplantation (FMT) controls are recommended .

Q. How can researchers validate isotopic labeling efficiency in this compound?

- NMR analysis : Compare integration ratios of CD3 (δ 1.2–1.4 ppm) vs. CH3 proton signals.

- Isotope ratio mass spectrometry (IRMS) : Measure δ²H values relative to Vienna Standard Mean Ocean Water (VSMOW).

- Synthetic validation : Cross-reference with PubChem data (InChIKey: XYGBKMMCQDZQOZ-LRDWTYOMSA-M) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.